Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13668309
InChI: InChI=1S/C36H47NO2Si2/c1-35(2,3)40(31-19-11-7-12-20-31,32-21-13-8-14-22-32)38-29-27-37-28-30-39-41(36(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26,37H,27-30H2,1-6H3
SMILES: CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Molecular Formula: C36H47NO2Si2
Molecular Weight: 581.9 g/mol

Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine

CAS No.:

Cat. No.: VC13668309

Molecular Formula: C36H47NO2Si2

Molecular Weight: 581.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine -

Specification

Molecular Formula C36H47NO2Si2
Molecular Weight 581.9 g/mol
IUPAC Name 2-[tert-butyl(diphenyl)silyl]oxy-N-[2-[tert-butyl(diphenyl)silyl]oxyethyl]ethanamine
Standard InChI InChI=1S/C36H47NO2Si2/c1-35(2,3)40(31-19-11-7-12-20-31,32-21-13-8-14-22-32)38-29-27-37-28-30-39-41(36(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26,37H,27-30H2,1-6H3
Standard InChI Key LQCXFYYRSBGTJM-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a symmetrical structure with two TBDPS groups attached to the oxygen atoms of a diethanolamine framework. The tert-butyldiphenylsilyl moieties impart steric bulk and chemical stability, while the amine group provides a reactive site for further functionalization. Key structural identifiers include:

  • SMILES Notation: CC(C)(C)Si(C2=CC=CC=C2)OCCNCCOSi(C4=CC=CC=C4)C(C)(C)C .

  • InChI Key: LQCXFYYRSBGTJM-UHFFFAOYSA-N .

  • IUPAC Name: 2-[tert-butyl(diphenyl)silyl]oxy-N-[2-[tert-butyl(diphenyl)silyl]oxyethyl]ethanamine.

Synthesis and Manufacturing

Industrial Production

Suppliers such as Combi-Blocks and Vulcanchem offer the compound in research-grade quantities, with purity levels ≥97% . Storage recommendations include refrigeration (-20°C) under inert gas to prevent moisture-induced degradation .

Applications in Organic and Medicinal Chemistry

Protecting Group in Synthesis

The TBDPS moiety is widely employed to protect hydroxyl groups during complex molecule synthesis. Key advantages include:

  • Stability: Resists cleavage under Grignard reactions, oxidations, and reductions .

  • Selective Deprotection: Removable under mild fluoride conditions without affecting other functional groups .

Pharmaceutical Intermediates

  • Everolimus Synthesis: The compound serves as a key intermediate in the alkylation of rapamycin, a critical step in producing the immunosuppressant everolimus .

  • Antimicrobial Agents: Derivatives of Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine are precursors to quaternary ammonium salts with broad-spectrum antimicrobial activity .

  • Prion Imaging Probes: Hydroxyethylamino derivatives exhibit affinity for prion protein aggregates, enabling their use in diagnostic imaging .

Material Science

Recent studies (2022) demonstrate its incorporation into nonlinear optical chromophores, enhancing electro-optic activity in polymer matrices .

Comparative Analysis with Analogous Silyl Ethers

Compound NameCAS NumberMolecular FormulaKey Differences
Bis(2-(trimethylsilyloxy)ethyl)amine20836-40-2C₁₀H₂₇NO₂Si₂Smaller alkyl groups; lower steric bulk
Bis(2-(t-butyldimethylsilyloxy)ethyl)amine169527-49-5C₁₆H₃₉NO₂Si₂Reduced aromaticity; easier deprotection
N-Methyldiethanolamine-d3169527-49-5C₅H₁₁NO₂Deuterated form; used in kinetic studies

The tert-butyldiphenylsilyl groups in Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine confer superior stability compared to trimethylsilyl analogs, making it preferable for long-term synthetic protocols .

Recent Research and Innovations

Advances in Drug Delivery (2023–2025)

  • Targeted Cancer Therapies: Functionalized derivatives show promise in delivering chemotherapeutics to hypoxic tumor microenvironments .

  • Antifungal Hydrogels: Cross-linked polycarbonates incorporating this compound exhibit sustained release of antifungal agents .

Analytical Chemistry

  • Mass Spectrometry Standards: High molecular weight and stability make it a calibrant in MALDI-TOF systems .

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